molecular formula C17H21BrClNO B4231738 N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride

N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride

Cat. No. B4231738
M. Wt: 370.7 g/mol
InChI Key: TXGOJEFKYXYFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound is also known as JNJ-54175446 and has been found to have promising results in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride involves the inhibition of various signaling pathways in cancer cells. This compound has been found to inhibit the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of cancer. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects
Studies have shown that N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity.

Future Directions

There are several future directions for research on N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on the optimization of the dosage and administration of this compound to minimize toxicity. Additionally, further research is needed to determine the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, research could also focus on the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride is a promising compound that has been extensively studied for its potential use as a therapeutic agent. Its potent anti-cancer properties, anti-inflammatory properties, and neuroprotective effects make it a promising candidate for further research. Further research is needed to optimize the synthesis method, dosage, and administration of this compound and to determine its potential use in the treatment of other diseases.

Scientific Research Applications

N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride has been extensively studied for its potential use as a therapeutic agent. It has been found to have promising results in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO.ClH/c1-13(2)19-11-15-10-16(18)8-9-17(15)20-12-14-6-4-3-5-7-14;/h3-10,13,19H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGOJEFKYXYFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.